Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets
Biochemical Pathways
Indole derivatives have been shown to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives have been shown to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives, including Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate, have shown various effects on cells and cellular processes . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . Their influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by the introduction of an amino group and tert-butyl ester. One common method includes:
Bromination: Starting with an indole derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative under suitable conditions.
Esterification: Finally, the compound is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or nitriles.
Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indoles.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in organic synthesis protocols.
Comparison with Similar Compounds
Tert-butyl 5-bromo-1H-indole-1-carboxylate: Lacks the amino group, making it less versatile in biological applications.
Tert-butyl 5-amino-1H-indole-1-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-amino-3-bromo-1H-indole-1-carboxylic acid: Lacks the tert-butyl ester, making it more prone to hydrolysis.
Uniqueness: Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is unique due to the combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in both chemical synthesis and biological studies.
Properties
IUPAC Name |
tert-butyl 5-amino-3-bromoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCOQEWRAJHBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.